An In-depth Technical Guide to the Synthesis and Properties of L-Serine Methyl Ester
An In-depth Technical Guide to the Synthesis and Properties of L-Serine Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of L-serine methyl ester, a pivotal derivative of the amino acid L-serine. Valued for its role as a chiral building block and a key intermediate, this compound is integral to advancements in peptide synthesis and the development of active pharmaceutical ingredients (APIs). This document details its synthesis methodologies, physicochemical properties, and significant applications, presenting data in a structured format for clarity and ease of comparison.
Physicochemical and Structural Properties
L-serine methyl ester is most commonly handled and stored as its hydrochloride salt to enhance stability and solubility.[1][2] This form is a white, hygroscopic crystalline powder that is readily soluble in water and methanol (B129727).[2][3]
Properties of L-Serine Methyl Ester Hydrochloride
| Property | Value | Reference(s) |
| CAS Number | 5680-80-8 | [4][5] |
| Molecular Formula | C₄H₁₀ClNO₃ | [2][5] |
| Molecular Weight | 155.58 g/mol | [2][4][5] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 163 °C (decomposes) | [6][7] |
| Optical Rotation [α]²⁰/D | +2.0° to +6.5° (concentration-dependent, in methanol) | [3][4] |
| Solubility | Highly soluble in water and methanol | [2] |
| IUPAC Name | methyl (2S)-2-amino-3-hydroxypropanoate;hydrochloride | [2][8] |
Properties of L-Serine Methyl Ester (Free Base)
| Property | Value | Reference(s) |
| CAS Number | 2788-84-3 | [9][10] |
| Molecular Formula | C₄H₉NO₃ | [10] |
| Molecular Weight | 119.12 g/mol | [10] |
| Topological Polar Surface Area | 72.6 Ų | [10] |
Spectral Data
-
Infrared (IR) Spectroscopy : The IR spectrum of L-serine methyl ester (free base) shows a characteristic strong C=O stretching band for the ester at approximately 1735 cm⁻¹. A broad band around 3235 cm⁻¹ arises from overlapping O-H and N-H stretching oscillations, while a band at 1654 cm⁻¹ corresponds to the N-H bending of the primary amine.[11] The NIST database provides a reference IR spectrum for the hydrochloride salt.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR data are available for L-serine methyl ester hydrochloride and its derivatives, confirming its chemical structure.[13] For the related N-Boc-L-serine methyl ester, a predicted 1H-NMR spectrum in CDCl₃ shows characteristic peaks at δ 3.79 (s, 3H, -OCH₃), δ 1.46 (s, 9H, -C(CH₃)₃), and signals for the α- and β-protons.[14]
Synthesis of L-Serine Methyl Ester
The esterification of L-serine is typically achieved via acid-catalyzed methods, which yield the stable hydrochloride salt of the methyl ester. For syntheses requiring the free amine, a subsequent deprotection step is necessary.
Common Synthesis Methodologies
| Method | Reagents | Key Features | Typical Yield | Reference(s) |
| Fischer Esterification (Thionyl Chloride) | L-Serine, Methanol, Thionyl Chloride (SOCl₂) | A widely used, high-yielding method. SOCl₂ reacts with methanol to form HCl in situ, which catalyzes the reaction. | >90% | [8] |
| Fischer Esterification (HCl Gas) | L-Serine, Methanol, Hydrogen Chloride (gas) | A straightforward and clean method where HCl gas is bubbled through a methanolic suspension of L-serine. | High | [15] |
| N-Protection & Esterification | N-Boc-L-Serine, K₂CO₃, Methyl Iodide (CH₃I) | Involves protection of the amine group followed by esterification under basic conditions. Useful in multi-step syntheses. | ~86% | [16] |
Experimental Protocols
Protocol 1: Synthesis via Fischer Esterification with Thionyl Chloride
This is one of the most common and efficient methods for preparing L-serine methyl ester hydrochloride.
Materials:
-
L-Serine
-
Anhydrous Methanol (MeOH)
-
Thionyl Chloride (SOCl₂)
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
Ice-water bath
Procedure:
-
In a 100 mL three-neck flask, add 30 mL of anhydrous methanol.
-
Cool the flask in an ice-water bath under mechanical stirring.
-
Slowly add 5.4 mL of thionyl chloride to the methanol. Caution: This reaction is exothermic and generates HCl gas. Perform in a well-ventilated fume hood.
-
After the addition is complete, continue stirring in the ice bath for 1 hour.
-
Add 6.00 g (57 mmol) of L-serine to the flask.
-
Remove the ice bath and heat the mixture under reflux for approximately 20 hours.
-
Monitor the reaction completion using Thin-Layer Chromatography (TLC).
-
After the reaction is complete, remove the solvent by vacuum distillation (rotary evaporation).
-
The resulting solid is dried to yield L-serine methyl ester hydrochloride.[8] A yield of 93.7% has been reported for the analogous DL-serine reaction.[8]
Protocol 2: Synthesis of N-Boc-L-Serine Methyl Ester
This protocol first protects the amine group with a tert-butoxycarbonyl (Boc) group, followed by esterification.
Materials:
-
N-Boc-L-Serine
-
Dimethylformamide (DMF)
-
Potassium Carbonate (K₂CO₃), solid
-
Methyl Iodide (CH₃I)
-
Ethyl acetate (B1210297), water, brine
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a cold (ice-water bath) solution of N-Boc-L-serine (32.4 g, 0.16 mol) in DMF (150 mL), add solid potassium carbonate (24.3 g, 0.176 mol).
-
Stir the white suspension for 10 minutes in the ice-water bath.
-
Add methyl iodide (20.0 mL, 0.32 mol). Caution: Methyl iodide is toxic and a suspected carcinogen; handle in a fume hood.
-
Continue stirring at 0°C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional hour.
-
Monitor for the complete formation of the methyl ester by TLC.
-
Filter the reaction mixture by suction. Partition the filtrate between ethyl acetate (300 mL) and water (300 mL).
-
Wash the organic phase with brine (2 x 300 mL), dry with magnesium sulfate, filter, and concentrate via rotary evaporation to yield N-Boc-L-serine methyl ester as a pale amber oil (86% yield).[16]
Applications in Research and Drug Development
L-Serine methyl ester hydrochloride is a cornerstone intermediate in several high-value applications.
-
Peptide Synthesis : It serves as a fundamental building block in both solid-phase and solution-phase peptide synthesis.[1][4] The methyl ester group effectively protects the carboxylic acid terminus, preventing unwanted side reactions during peptide bond formation.[1] This protection can be selectively removed under mild conditions to allow for chain elongation.[1]
-
Pharmaceutical Intermediate : The compound is a critical intermediate in the synthesis of complex Active Pharmaceutical Ingredients (APIs).[17] Notably, it is a key precursor for the production of Ramipril, an ACE inhibitor used to treat high blood pressure and congestive heart failure.[2]
-
Biochemical and Neuroscience Research : It is used in studies of metabolic pathways, protein structure and function, and neurotransmitter synthesis.[4] The serine backbone is vital for constructing molecules that interact with biological systems.
-
Advanced Materials : The hydroxyl group on the serine side chain provides a site for further functionalization, enabling its use in the synthesis of modified peptides, peptide conjugates, and biomedical polymers.[1][16]
Visualized Workflows and Mechanisms
General Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis and isolation of L-serine methyl ester hydrochloride.
Fischer Esterification Mechanism
This diagram outlines the acid-catalyzed mechanism for the formation of the ester from a carboxylic acid and an alcohol.
Application Pathways
This diagram shows the logical relationship between L-serine methyl ester and its primary applications.
References
- 1. nbinno.com [nbinno.com]
- 2. apicule.com [apicule.com]
- 3. L-Serine Methyl Ester Hydrochloride | 5680-80-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. chemimpex.com [chemimpex.com]
- 5. scbt.com [scbt.com]
- 6. L -Serine methyl ester 98 5680-80-8 [sigmaaldrich.com]
- 7. L-Serine methyl ester hydrochloride | 5680-80-8 [chemicalbook.com]
- 8. L-Serine, methyl ester, hydrochloride (1:1) | C4H10ClNO3 | CID 2723730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Buy Online CAS Number 5680-80-8 - TRC - L-Serine Methyl Ester Hydrochloride | LGC Standards [lgcstandards.com]
- 10. Page loading... [wap.guidechem.com]
- 11. researchgate.net [researchgate.net]
- 12. L-serine, methyl ester, hydrochloride [webbook.nist.gov]
- 13. L-Serine methyl ester hydrochloride(5680-80-8) 1H NMR [m.chemicalbook.com]
- 14. Boc-Ser-OMe; Boc-L-serine methyl ester, CAS No. 2766-43-0 - iChemical [ichemical.com]
- 15. researchgate.net [researchgate.net]
- 16. N-Boc-L-serine methyl ester, 95% 10 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 17. nbinno.com [nbinno.com]
